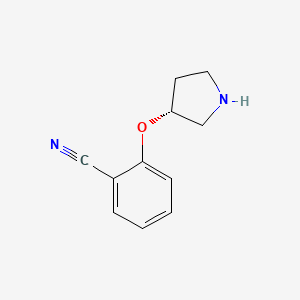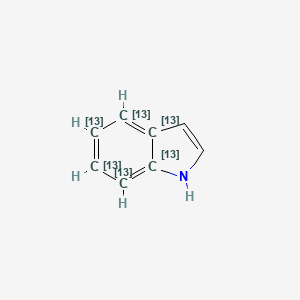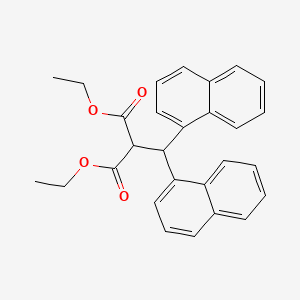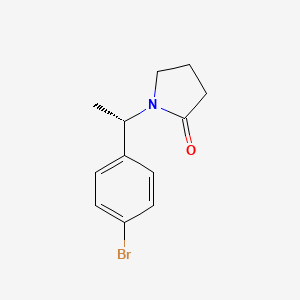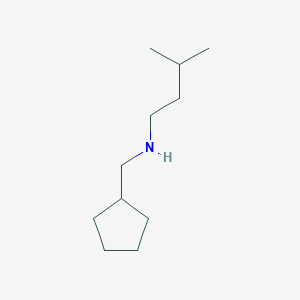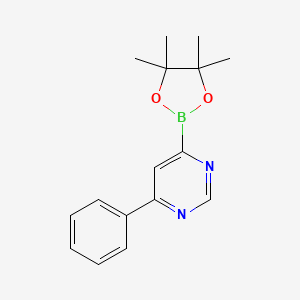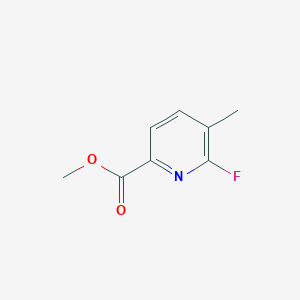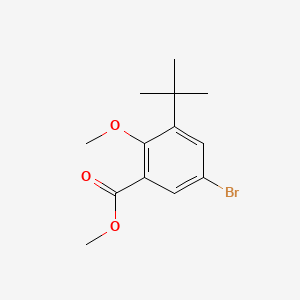
Methyl 5-bromo-3-(t-butyl)-2-methoxybenZoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the 3rd position, and a methoxy group at the 2nd position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 3-(tert-butyl)-2-methoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products like 5-azido-3-(tert-butyl)-2-methoxybenzoate or 5-thio-3-(tert-butyl)-2-methoxybenzoate.
Oxidation: Products like 5-bromo-3-(tert-butyl)-2-methoxybenzaldehyde.
Reduction: Products like 5-bromo-3-(tert-butyl)-2-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Explored for its use in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, such as enzymes or receptors. The presence of the bromine atom and the tert-butyl group can influence its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-2-methoxybenzoate: Lacks the tert-butyl group, which can affect its reactivity and applications.
Methyl 3-(tert-butyl)-2-methoxybenzoate: Lacks the bromine atom, which can influence its chemical behavior.
Methyl 5-chloro-3-(tert-butyl)-2-methoxybenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Uniqueness
Methyl 5-bromo-3-(tert-butyl)-2-methoxybenzoate is unique due to the combination of the bromine atom, tert-butyl group, and methoxy group on the benzene ring. This unique combination imparts specific chemical properties and reactivity, making it valuable for certain applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C13H17BrO3 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
methyl 5-bromo-3-tert-butyl-2-methoxybenzoate |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,3)10-7-8(14)6-9(11(10)16-4)12(15)17-5/h6-7H,1-5H3 |
Clave InChI |
GXKLIURLLPMNLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1OC)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


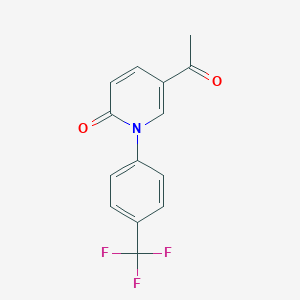

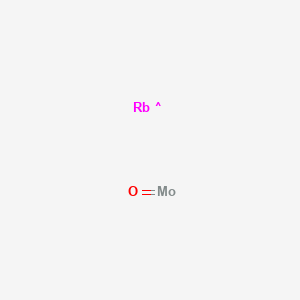
![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
